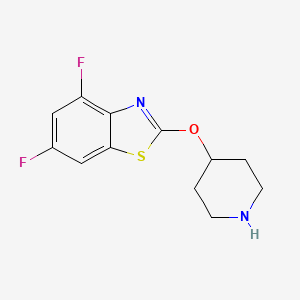

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole

CAS No.: 1283108-95-1

Cat. No.: VC2993476

Molecular Formula: C12H12F2N2OS

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1283108-95-1 |

|---|---|

| Molecular Formula | C12H12F2N2OS |

| Molecular Weight | 270.3 g/mol |

| IUPAC Name | 4,6-difluoro-2-piperidin-4-yloxy-1,3-benzothiazole |

| Standard InChI | InChI=1S/C12H12F2N2OS/c13-7-5-9(14)11-10(6-7)18-12(16-11)17-8-1-3-15-4-2-8/h5-6,8,15H,1-4H2 |

| Standard InChI Key | KBLUNSORIJKFNU-UHFFFAOYSA-N |

| SMILES | C1CNCCC1OC2=NC3=C(C=C(C=C3S2)F)F |

| Canonical SMILES | C1CNCCC1OC2=NC3=C(C=C(C=C3S2)F)F |

Introduction

Chemical Structure and Properties

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core structure with two fluorine atoms at positions 4 and 6, and a piperidin-4-yloxy substituent at position 2. The compound is characterized by the following physicochemical properties:

Basic Chemical Information

The compound is identified by several key parameters that define its chemical identity and physical characteristics, as detailed in Table 1.

| Parameter | Value |

|---|---|

| IUPAC Name | 4,6-difluoro-2-(piperidin-4-yloxy)benzo[d]thiazole |

| CAS Registry Number | 1283108-95-1 |

| Molecular Formula | C12H12F2N2OS |

| Molecular Weight | 270.3 g/mol |

| MDL Number | MFCD21091767 |

| SMILES Notation | FC1=CC2=C(/N=C(/OC3CCNCC3)S2)C(F)=C1 |

| Physical State | Solid |

| Purity (Commercial) | 95% |

The benzothiazole core consists of a benzene ring fused with a thiazole ring, creating a bicyclic structure with nitrogen and sulfur heteroatoms. The presence of two electron-withdrawing fluorine atoms at positions 4 and 6 significantly influences the electronic properties of the molecule .

Structural Features

The molecular architecture of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole includes several key structural features that contribute to its chemical and potential biological properties:

-

The benzothiazole scaffold provides a rigid, planar aromatic system that can engage in π-π stacking interactions with biological targets.

-

The two fluorine atoms at positions 4 and 6 enhance metabolic stability and may improve binding affinity to target proteins through hydrogen bonding interactions.

-

The piperidin-4-yloxy moiety at position 2 introduces a basic nitrogen atom that can participate in hydrogen bonding and ionic interactions.

-

The oxygen linker between the benzothiazole and piperidine rings provides conformational flexibility, potentially allowing the molecule to adapt its shape to fit binding pockets.

Synthesis Methods

The synthesis of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves multiple steps, beginning with the preparation of the difluorinated benzothiazole core followed by functionalization at the 2-position.

Benzothiazole Core Synthesis

Based on related compounds, the benzothiazole core can be synthesized using methods similar to those described for 4,6-difluoro-2-aminobenzothiazole. A typical approach involves reacting 3,5-difluoroaniline with potassium thiocyanate in the presence of concentrated HCl, followed by cyclization with bromine in glacial acetic acid .

The synthetic route can be represented as follows:

-

3,5-Difluoroaniline is treated with potassium thiocyanate and concentrated HCl

-

Addition of bromine in glacial acetic acid promotes cyclization

-

The reaction mixture is refluxed, then poured into crushed ice to precipitate the product

-

The crude product is purified by recrystallization from ethanol

This method produces the 4,6-difluoro-2-aminobenzothiazole intermediate, which can be further functionalized to obtain the desired compound .

Structural Analogs and Related Compounds

Several structural analogs of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole have been reported in the literature, demonstrating the versatility of the benzothiazole scaffold for medicinal chemistry applications.

Piperazine Analogs

4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole represents a close structural analog where the piperidin-4-yloxy group is replaced by a directly attached piperazine ring. This compound has been commercially available and may exhibit different pharmacological properties due to the altered position and nature of the basic nitrogen atom .

Complex Derivatives

More complex derivatives such as [4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone have been reported. This compound combines the 4,6-difluorobenzothiazole-piperazine structure with a 5-nitrofuran-2-yl moiety, potentially enhancing its biological activity profile .

Schiff Base Derivatives

Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole represent another class of related compounds. These include:

-

N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine

-

4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine

-

N-((1H-indol-3-yl)methylene)-4,6-difluorobenzothiazole-2-amine

These Schiff bases are synthesized by condensation reactions between 4,6-difluoro-2-aminobenzothiazole and various aromatic aldehydes including 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and 1H-indole-3-carbaldehyde .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole and related compounds can provide valuable insights into their pharmacological potential.

Role of Fluorine Substituents

The presence of fluorine atoms at positions 4 and 6 of the benzothiazole ring can significantly impact the compound's properties:

-

Enhanced metabolic stability due to the strong C-F bond

-

Increased lipophilicity, potentially improving membrane permeability

-

Altered electronic distribution, affecting binding interactions with biological targets

-

Possible hydrogen bond acceptor capability, enhancing target binding affinity

Impact of the Piperidinyloxy Moiety

The piperidin-4-yloxy substituent at position 2 introduces several important features:

-

A basic nitrogen atom that can be protonated at physiological pH

-

A flexible linker allowing for optimal positioning of functional groups

-

Potential hydrogen bonding interactions through the oxygen atom

-

Conformational flexibility of the piperidine ring

SAR studies on similar compounds have indicated that substituents at the N-terminal of heterocyclic compounds can play a dominant role in their biological activity. For example, in 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, heterocyclic substituents at the N-terminal significantly influenced antiproliferative activity .

Analytical Characterization

The characterization of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves various analytical techniques to confirm its structure and purity.

Spectroscopic Methods

Standard spectroscopic methods used for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information about hydrogen environments, while 19F NMR can specifically analyze the fluorine atoms.

-

Infrared (IR) Spectroscopy: Identifies functional groups such as C-F bonds, C=N bonds, and ether linkages.

-

Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns that support the structural assignment.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to assess the purity of the compound and to identify any impurities or degradation products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume